molecular formula C9H12O2 B3040951 2-Ethoxy-5-methylphenol CAS No. 2563-04-4

2-Ethoxy-5-methylphenol

Cat. No.: B3040951
CAS No.: 2563-04-4
M. Wt: 152.19 g/mol
InChI Key: VYFBJTVUYMABTA-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylphenol is a phenolic compound of interest in organic synthesis and materials science research. Phenolic compounds with alkoxy substitutions, such as the ethoxy group in this molecule, are valuable precursors and building blocks in the synthesis of more complex chemical architectures . Researchers utilize these structures in developing Schiff base ligands, which are known to chelate with metal ions to form complexes with enhanced biological activity, including antimicrobial properties . The specific spatial arrangement of the ethoxy and methyl groups on the phenol ring may influence the compound's electronic properties, lipophilicity, and subsequent reactivity, making it a subject of study in structure-activity relationship (SAR) investigations. This product is intended for use in laboratory research as a chemical reference standard or a synthetic intermediate. It is supplied as a high-purity material to ensure consistent and reliable experimental results. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use . Researchers should consult the specific analytical data (e.g., NMR, MS) for this compound to confirm its identity and properties before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFBJTVUYMABTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 2 Ethoxy 5 Methylphenol

Established Synthetic Routes to 2-Ethoxy-5-methylphenol

Alkylation Approaches (e.g., from 4-methylcatechol)

A primary and well-documented method for synthesizing this compound is through the alkylation of 4-methylcatechol (B155104). google.comgoogleapis.com This approach involves the introduction of an ethyl group to one of the hydroxyl groups of the catechol ring.

The reaction is typically carried out by treating 4-methylcatechol with an ethylating agent, such as an ethyl halide or diethyl sulfate (B86663), in the presence of a base. google.comgoogleapis.com For instance, the dropwise addition of diethyl sulfate to a solution of 4-methylcatechol in aqueous sodium hydroxide (B78521) at a controlled temperature (e.g., 50°C) yields a mixture of isomeric products. googleapis.com Following the reaction, acidification and extraction with a suitable solvent like ether, followed by distillation under reduced pressure, are performed to isolate the products. googleapis.com

Starting MaterialReagentBaseTemperatureProduct MixtureYield
4-methylcatecholDiethyl sulfateSodium hydroxide50-60°CThis compound and 2-ethoxy-4-methylphenol (B1359942)~80% googleapis.com

Reductive Synthesis (e.g., from ethylvanillin or isoethylvanillin)

Another established pathway to this compound involves the reductive deoxygenation of a carbonyl group from a suitable precursor. A common starting material for this route is isoethylvanillin. google.comgoogleapis.com The synthesis of the related compound, 2-ethoxy-4-methylphenol, through the catalytic reduction of ethylvanillin is also well-described. googleapis.com This suggests a similar reductive approach can be applied to isoethylvanillin to obtain this compound. google.comgoogleapis.com

This type of reaction typically involves the use of a reducing agent and a catalyst. For example, a practical and mild method for the deoxygenation of aromatic ketones and aldehydes utilizes a heterogeneous palladium on carbon (Pd/C) catalyst with polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source. nih.gov This method has been shown to be scalable and robust, achieving high yields even with low catalyst loading. nih.gov The reaction proceeds in two steps: the initial reduction of the carbonyl to an alcohol, followed by deoxygenation to the corresponding alkyl group. nih.gov

Wittig Reaction Applications in this compound Synthesis

The Wittig reaction, a powerful tool for alkene synthesis from carbonyl compounds, can be incorporated into multi-step synthetic sequences leading to this compound derivatives. google.comgoogleapis.com While a direct one-step Wittig reaction to form this compound is not the standard approach, its principles can be applied to build the necessary carbon skeleton.

For instance, subjecting ethylvanillin or isoethylvanillin to a Wittig reaction followed by catalytic reduction is a viable route to produce 2-ethoxy-4-ethylphenol and 2-ethoxy-5-ethylphenol, respectively. google.comgoogleapis.com This demonstrates the utility of the Wittig reaction in elongating the side chain of a phenolic aldehyde, which is then subsequently reduced. The Wittig reagent, typically a phosphonium (B103445) ylide, is generated in situ by treating a phosphonium salt with a strong base. commonorganicchemistry.comwikipedia.org This ylide then reacts with the aldehyde or ketone to form an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine (B44618) oxide. total-synthesis.com

Isomer Separation and Purification Techniques

A significant challenge in the synthesis of this compound, particularly via the alkylation of 4-methylcatechol, is the concurrent formation of its isomer, 2-ethoxy-4-methylphenol. google.comgoogleapis.com The separation of these closely related isomers is crucial for obtaining the pure compound.

Distillation under reduced pressure is a common initial step to separate the product mixture from the reaction solvent and any unreacted starting materials. googleapis.com However, due to the similar boiling points of the isomers, simple distillation may not be sufficient for complete separation.

More advanced purification techniques are often necessary. These can include fractional distillation, which takes advantage of small differences in boiling points, and chromatography methods. High-performance liquid chromatography (HPLC) is a powerful technique for separating isomers. sielc.com For instance, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, can be effective for separating structurally similar phenolic compounds. sielc.com

General laboratory purification methods for organic compounds, such as recrystallization (if the compound is solid at room temperature) and various forms of chromatography, are also applicable. sciencemadness.org The choice of method depends on the physical properties of the isomers and the scale of the separation.

Exploration of Novel Synthetic Pathways

Research into novel synthetic pathways for phenolic compounds is an ongoing area of interest, driven by the desire for more efficient, selective, and environmentally friendly methods. While specific novel routes for this compound are not extensively detailed in the provided context, general advancements in organic synthesis suggest potential new approaches.

One area of exploration is the development of more selective alkylation catalysts and conditions to favor the formation of the desired this compound isomer over the 4-methyl counterpart. This could involve the use of sterically hindered bases or phase-transfer catalysts to direct the ethylation to a specific hydroxyl group.

Furthermore, novel C-H activation and cross-coupling reactions could provide alternative strategies for constructing the this compound scaffold. These methods could potentially start from more readily available or different starting materials, offering new retrosynthetic disconnections.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and improving yields and selectivity. For the alkylation of 4-methylcatechol, the reaction proceeds via a nucleophilic substitution mechanism. The base deprotonates one of the phenolic hydroxyl groups to form a phenoxide ion. This more nucleophilic phenoxide then attacks the electrophilic ethylating agent (e.g., diethyl sulfate), displacing the leaving group and forming the ether linkage. The formation of two isomers arises from the comparable acidity and reactivity of the two hydroxyl groups on the 4-methylcatechol ring.

In reductive synthesis pathways, the mechanism depends on the specific reducing agent and catalyst used. For the Wolff-Kishner reduction, the mechanism involves the formation of a hydrazone, followed by deprotonation and elimination of nitrogen gas to yield the alkane. The Clemmensen reduction, using a zinc-mercury amalgam in acidic conditions, is thought to proceed through a series of single-electron transfers from the metal surface to the protonated carbonyl group. For catalytic hydrogenations, the mechanism involves the adsorption of the carbonyl compound and hydrogen onto the catalyst surface, followed by stepwise hydrogen transfer.

The Wittig reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. total-synthesis.com The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions. The subsequent fragmentation of the oxaphosphetane is driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. total-synthesis.com

Advanced Spectroscopic Characterization of 2 Ethoxy 5 Methylphenol and Its Analogues

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Elucidationtandfonline.combohrium.comnih.govresearchgate.net

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the structural details of molecules. scholarsresearchlibrary.com The analysis of the vibrational spectra of 2-Ethoxy-5-methylphenol allows for the assignment of characteristic bands corresponding to its specific structural features, including the hydroxyl, ethoxy, and methyl groups attached to the benzene (B151609) ring.

Assignment of Characteristic Functional Group Vibrationsbohrium.com

The vibrational spectrum of this compound is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent functional groups. Theoretical calculations, often using Density Functional Theory (DFT), complement experimental data to provide precise assignments. researchgate.net

Key vibrational modes include:

O-H Vibrations: The hydroxyl group gives rise to a characteristic stretching vibration (νO-H). In a non-interacting environment, this would appear as a sharp band around 3600 cm⁻¹. However, its position is highly sensitive to hydrogen bonding. rsc.org

C-H Vibrations: The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methyl and ethoxy groups are observed in the 3000-2850 cm⁻¹ range.

C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are found in the 1600-1450 cm⁻¹ region. mdpi.com

C-O Vibrations: The C-O stretching vibrations from the phenolic hydroxyl group and the ethoxy group are expected in the 1260-1000 cm⁻¹ range.

CHO Group Vibrations: In related aldehyde analogues, the C-H stretching of the CHO group is observed around 2912-2858 cm⁻¹, while the C=O stretch is found near 1700 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies for this compound and Analogues

Vibrational Mode Typical Wavenumber (cm⁻¹) Functional Group
O-H Stretch 3600 - 3200 (broad) Phenolic -OH
Aromatic C-H Stretch 3100 - 3000 Ar-H
Aliphatic C-H Stretch 3000 - 2850 -CH₃, -CH₂-
C=O Stretch ~1700 Aldehyde (analogue)
Aromatic C=C Stretch 1600 - 1450 Benzene Ring
C-H Bend (aldehyde) ~1360 Aldehyde (analogue)
C-O Stretch 1260 - 1000 Phenol (B47542), Ether
C-H Out-of-plane Bend 900 - 675 Ar-H

Analysis of Intramolecular Hydrogen Bonding Effectsmdpi.compku.edu.cn

The ortho-positioning of the ethoxy group relative to the hydroxyl group in this compound creates a favorable environment for the formation of an intramolecular hydrogen bond. mdpi.com This interaction occurs between the hydrogen atom of the hydroxyl group (donor) and the oxygen atom of the adjacent ethoxy group (acceptor). cdnsciencepub.comsci-hub.ru

This intramolecular hydrogen bonding has a distinct effect on the vibrational spectrum:

Broadening and Red-Shifting of the O-H Stretching Band: The most significant consequence is the shift of the O-H stretching vibration to lower frequencies (a red shift), typically appearing as a broad band in the 3500-3200 cm⁻¹ range, instead of a sharp peak around 3600 cm⁻¹. rsc.org The extent of this shift provides an indication of the strength of the hydrogen bond.

Correlation with Proton Chemical Shift: A linear correlation is often observed between the frequency shift of the O-H stretching vibration (ΔνOH) and the chemical shift of the hydroxyl proton in ¹H NMR spectra (ΔδOH), further confirming the presence and nature of the hydrogen bond. rsc.org

The formation of this six-membered ring through hydrogen bonding contributes to the stabilization of the molecule's conformation. pku.edu.cn

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitionstandfonline.combohrium.comnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of electromagnetic radiation. For aromatic compounds like this compound, the spectrum is dominated by transitions involving π electrons in the benzene ring and non-bonding (n) electrons on the oxygen atoms.

Analysis of n→π* and π→π* Transitionsslideshare.net

The electronic spectrum of phenols and their derivatives typically displays two main absorption bands in the UV region, which are assigned to π→π* transitions. cdnsciencepub.com

π→π Transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They are generally high-intensity absorptions. For phenols, these correspond to the B-band (or benzenoid band) at shorter wavelengths and the C-band at longer wavelengths. cdnsciencepub.com

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the hydroxyl and ethoxy groups, to an antibonding π* orbital of the aromatic ring. These transitions are typically of lower intensity compared to π→π* transitions and can sometimes be obscured by the stronger bands. bau.edu.lb

Table 2: Typical Electronic Transitions in Phenolic Compounds

Transition Orbitals Involved Expected Wavelength Region Molar Absorptivity (ε)
π→π* (B-band) π → π* Shorter UV (e.g., ~220 nm) High
π→π* (C-band) π → π* Longer UV (e.g., ~270 nm) Moderate
n→π* n → π* Near UV (e.g., 280-350 nm) Low

Solvent Effects on Electronic Spectracdnsciencepub.comcdnsciencepub.comresearchgate.net

The surrounding solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. The polarity of the solvent and its ability to form hydrogen bonds are key factors. bau.edu.lbresearchgate.net

Polar Protic Solvents: Solvents like water or ethanol (B145695) can form intermolecular hydrogen bonds with the solute. researchgate.net This interaction can stabilize both the ground and excited states, but often to different extents. For phenols, hydrogen bonding with a polar solvent can lead to a shift in the absorption maxima. An increase in solvent polarity often causes a blue shift (hypsochromic shift) for n→π* transitions and a red shift (bathochromic shift) for π→π* transitions. bau.edu.lb

Non-polar Solvents: In non-polar solvents like cyclohexane, solute-solvent interactions are weaker. The spectrum recorded in such a solvent is often considered to be close to the gas-phase spectrum. cdnsciencepub.com

Intramolecular vs. Intermolecular H-bonding: The presence of a strong intramolecular hydrogen bond in this compound can reduce the interaction with external solvent molecules. As a result, the spectral changes observed when moving to a hydrogen-bonding solvent may be less pronounced compared to an isomer where intramolecular bonding is not possible (e.g., 4-ethoxy-3-methylphenol). cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivitytandfonline.combohrium.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C. rsc.org

For this compound, the NMR spectra would reveal distinct signals for each chemically non-equivalent proton and carbon atom.

¹H NMR Spectrum:

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on concentration, solvent, and temperature. Due to the intramolecular hydrogen bond, it is expected to appear further downfield compared to a non-hydrogen-bonded phenol.

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm), with their specific shifts and splitting patterns determined by the electronic effects of the substituents.

Ethoxy Protons (-OCH₂CH₃): This group will produce a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other.

Methyl Proton (Ar-CH₃): A singlet peak is expected for the methyl group attached to the aromatic ring.

¹³C NMR Spectrum: The spectrum will show nine distinct signals, one for each carbon atom in the unique environments of the molecule.

Aromatic Carbons: Six signals will be present in the aromatic region (~110-160 ppm). The carbons directly attached to the oxygen atoms (C-OH and C-OEt) will be the most downfield in this region.

Ethoxy Carbons: Two signals corresponding to the methylene and methyl carbons of the ethoxy group will be seen in the aliphatic region.

Methyl Carbon: The carbon of the methyl group attached to the ring will also appear in the aliphatic region.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-OH Variable, Downfield Singlet (broad)
Ar-H ~6.5 - 7.0 Multiplet/Doublet
-OCH₂CH₃ ~4.0 Quartet
Ar-CH₃ ~2.3 Singlet
-OCH₂CH₃ ~1.4 Triplet

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-OH ~145 - 155
C-OEt ~145 - 155
Aromatic C-H / C-CH₃ ~110 - 135
-OCH₂CH₃ ~60 - 70
Ar-CH₃ ~20 - 25
-OCH₂CH₃ ~10 - 15

Note: Predicted NMR data are estimates based on typical values for similar structures and may vary depending on the solvent and experimental conditions. libretexts.orgcarlroth.com

Proton (¹H) NMR Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the phenolic hydroxyl proton, the aromatic protons, and the protons of the ethoxy and methyl substituents.

The chemical shifts (δ) are influenced by the electronic environment of each proton. The phenolic -OH proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The aromatic protons on the benzene ring exhibit characteristic shifts and splitting patterns based on their position relative to the electron-donating hydroxyl, ethoxy, and methyl groups. The ethoxy group protons show a characteristic quartet for the methylene (-OCH2-) group and a triplet for the terminal methyl (-CH3) group, arising from coupling with each other. The methyl group attached to the ring appears as a singlet.

For comparison, the ¹H NMR data for the analogue 2-methoxy-5-methylphenol (B1664560) shows similar patterns, with the primary difference being the absence of the ethoxy group signals and the presence of a methoxy (B1213986) (-OCH3) singlet. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Phenolic -OH Variable, ~5.0-6.0 Broad Singlet
Aromatic -H (at C6) ~6.8 Doublet
Aromatic -H (at C4) ~6.7 Doublet of Doublets
Aromatic -H (at C3) ~6.6 Doublet
Ethoxy -OCH₂- ~4.0 Quartet
Ring -CH₃ ~2.3 Singlet
Ethoxy -CH₃ ~1.4 Triplet

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it common to see a separate peak for each carbon. sigmaaldrich.com

The carbons attached to electronegative oxygen atoms (C1-OH and C2-O-Ethyl) are significantly deshielded and appear downfield. The other aromatic carbons appear in the typical aromatic region (110-160 ppm). The carbons of the ethoxy and methyl groups appear in the upfield (aliphatic) region of the spectrum. The chemical shifts for carbons in related compounds, such as 2-methoxy-5-methylphenol, provide a useful reference for assignments. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (C-OH) ~148
C2 (C-OEt) ~147
C5 (C-CH₃) ~130
C3, C4, C6 (Aromatic C-H) ~110-122
Ethoxy -OCH₂- ~64
Ring -CH₃ ~21
Ethoxy -CH₃ ~15

Note: Predicted values are based on typical chemical shift ranges and data from analogous compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of atoms within a molecule. github.io

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org For this compound, a key COSY correlation would be observed between the methylene (-OCH2-) and methyl (-CH3) protons of the ethoxy group. Correlations would also be expected between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu This allows for the direct assignment of carbon signals for all protonated carbons by linking them to their already-assigned proton signals. For example, it would show correlations between the aromatic protons and their respective aromatic carbons, as well as for the ethoxy and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for piecing together the molecular structure by connecting different spin systems and identifying quaternary (non-protonated) carbons. Key HMBC correlations for this compound would include the correlation from the ring methyl protons to the adjacent aromatic carbons (C4, C5, C6) and from the ethoxy methylene protons to the aromatic carbon C2.

Table 3: Expected Key 2D NMR Correlations for this compound

Technique Correlating Protons Correlating Atom(s) Type of Correlation
COSY Ethoxy -OCH₂- Ethoxy -CH₃ ³JHH (Vicinal coupling)
Aromatic H3 Aromatic H4 ³JHH (Vicinal coupling)
HSQC Ethoxy -OCH₂- Ethoxy -CH₂- Carbon ¹JCH (Direct attachment)
Ring -CH₃ Ring -CH₃ Carbon ¹JCH (Direct attachment)
Aromatic Protons Respective Aromatic Carbons ¹JCH (Direct attachment)
HMBC Ethoxy -OCH₂- C2 (Aromatic) ³JCH (Long-range)
Ring -CH₃ C4, C6 (Aromatic) ³JCH (Long-range)

X-ray Diffraction Analysis for Solid-State Structural Determination

Table 4: Representative Crystal Data for an Analogue, 2-Ethoxy-6-[(methylimino)methyl]phenol

Parameter Value
Chemical Formula C₁₀H₁₃NO₂
Crystal System Monoclinic
Space Group P2/c
a (Å) 9.2986 (19)
b (Å) 14.713 (3)
c (Å) 7.0551 (15)
β (°) 108.465 (8)
Volume (ų) 915.5 (3)
Z 4

Source: Ge et al., 2010 researchgate.net

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions. researchgate.net For phenols, the most significant of these is hydrogen bonding involving the hydroxyl group. docbrown.info In the solid state, this compound molecules are expected to form hydrogen-bonded networks where the hydroxyl group of one molecule acts as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule. docbrown.infonih.gov

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state is its specific three-dimensional shape, which is often one of the low-energy conformations. For this compound, a key conformational feature is the orientation of the ethoxy group relative to the plane of the phenyl ring. Studies on ethoxybenzene have shown that the minimum energy geometry often involves the ethyl group lying in the same plane as the ring. acs.org

However, in a crystal, steric hindrance with adjacent molecules and the demands of efficient crystal packing can force the ethoxy group into a different conformation, such as one where the C-O-C-C dihedral angle is staggered. acs.orgwikipedia.org X-ray analysis of related structures reveals that the planarity of the molecule, excluding substituent hydrogens, is a common feature, though some torsion is expected around the C-O bonds of the ethoxy group. researchgate.net The specific conformation adopted in the crystal is a direct consequence of the intermolecular forces discussed in the previous section.

Mass Spectrometry (HRMS, GC-MS) in Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

GC-MS (Gas Chromatography-Mass Spectrometry) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu A sample of this compound injected into a GC-MS would first be vaporized and separated from any impurities based on its boiling point and interactions with the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For this compound (molecular weight 152.19 g/mol ), characteristic fragmentation would likely involve the loss of an ethyl group (M-29) to give a fragment at m/z 123, or cleavage of the ether bond. nih.govlibretexts.org This fragmentation pattern is useful for structural confirmation.

HRMS (High-Resolution Mass Spectrometry) provides an extremely accurate measurement of an ion's mass, often to four or more decimal places. wiley.comsemanticscholar.org This precision allows for the determination of a molecule's elemental formula. For this compound, an exact mass measurement of 152.0837 would confirm its molecular formula as C9H12O2, distinguishing it from other isomers or compounds with the same nominal mass. wiley.comnist.gov Both GC-MS and HRMS are vital for assessing the purity of a synthesized sample by detecting and identifying any potential byproducts or contaminants.

Table 5: Expected Mass Spectrometry Fragments for this compound

m/z Value Identity Description
152 [M]⁺ Molecular Ion
123 [M - C₂H₅]⁺ Loss of the ethyl group from the ethoxy moiety
107 [M - OC₂H₅]⁺ Loss of the ethoxy group

Note: Fragmentation patterns are predictive and based on common fragmentation pathways for similar compounds.

Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides a distinctive fragmentation pattern that serves as a molecular fingerprint. The fragmentation of this compound is governed by the functional groups present: the phenol ring, the ethoxy group, and the methyl group. Phenols typically exhibit a strong molecular ion peak due to the stability of the aromatic ring. libretexts.orgslideshare.net Common fragmentation pathways for phenols include the loss of carbon monoxide (CO, 28 Da) and the formyl radical (HCO, 29 Da). libretexts.org Ethers, on the other hand, characteristically undergo α-cleavage and other rearrangements. miamioh.edu

For this compound (Molecular Weight: 152.19 g/mol ), the molecular ion peak ([M]•+) is observed at an m/z of 152. The primary and most significant fragmentation pathway involves the loss of a neutral ethylene (B1197577) molecule (C₂H₄, 28 Da) from the ethoxy group through a McLafferty-type rearrangement. This process leads to the formation of a prominent fragment ion at m/z 124. This type of fragmentation, involving the loss of an alkene from an alkoxy group, is a known pathway for aromatic ethers. researchgate.net Mass spectral data for the isomeric compound 2-Ethoxy-4-methylphenol (B1359942) confirms a strong peak at m/z 124, originating from the molecular ion at m/z 152, which supports this proposed fragmentation. nih.gov

Subsequent fragmentation of the m/z 124 ion can occur through pathways characteristic of substituted phenols. This includes the potential loss of a methyl radical (•CH₃, 15 Da) to yield a fragment at m/z 109, or the loss of carbon monoxide (CO, 28 Da), a common fragmentation for the phenol moiety, resulting in a fragment at m/z 96. libretexts.orgslideshare.net

A summary of the plausible fragmentation pathways for this compound is presented below.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

m/zProposed Ion StructureNeutral LossMass Loss (Da)
152[C₉H₁₂O₂]•+ (Molecular Ion)-0
124[M - C₂H₄]•+Ethylene (C₂H₄)28
109[M - C₂H₄ - CH₃]•+Ethylene + Methyl Radical (C₂H₄ + •CH₃)43
96[M - C₂H₄ - CO]•+Ethylene + Carbon Monoxide (C₂H₄ + CO)56

Isotopic Pattern Analysis

Isotopic pattern analysis in mass spectrometry is a crucial tool for confirming the elemental composition of a molecule. The naturally occurring heavier isotopes of elements, such as Carbon-13 (¹³C) and Oxygen-18 (¹⁸O), give rise to small peaks at mass-to-charge ratios higher than the monoisotopic molecular ion peak. These are known as M+1, M+2, etc., peaks. docbrown.info

For this compound, with the molecular formula C₉H₁₂O₂, the M+1 peak arises primarily from the presence of a single ¹³C atom in a molecule. The approximate relative abundance of the M+1 peak can be calculated based on the natural abundances of the isotopes.

The expected relative intensity of the M+1 peak is determined by the number of carbon and hydrogen atoms in the molecule, using the formula: Abundance(M+1) ≈ 1.1% × (number of C atoms) + 0.015% × (number of H atoms)

For C₉H₁₂O₂, this calculates to: Abundance(M+1) ≈ (1.1% × 9) + (0.015% × 12) = 9.9% + 0.18% = 10.08%

Therefore, a peak at m/z 153 with an intensity of approximately 10.1% relative to the molecular ion peak at m/z 152 would strongly support the presence of nine carbon atoms in the structure. docbrown.info The M+2 peak, resulting from two ¹³C atoms, one ¹⁸O atom, or other combinations, will have a significantly lower abundance. Comparing the experimentally observed isotopic pattern with the theoretically calculated pattern is a standard method for validating molecular formulas. pnu.ac.ir

Table 2: Natural Abundance of Relevant Stable Isotopes

IsotopeNatural Abundance (%)
¹²C98.9%
¹³C1.1%
¹H99.985%
²H0.015%
¹⁶O99.76%
¹⁷O0.04%
¹⁸O0.20%

Integration of Spectroscopic Data with Computational Models

The integration of experimental spectroscopic data with computational chemistry provides a synergistic approach to structural elucidation. tandfonline.com Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model the properties of molecules like this compound and its analogues. mjcce.org.mk

DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), can predict the ground-state molecular geometry with high accuracy. tandfonline.comacs.org These optimized structures serve as the foundation for simulating various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Fourier-transform infrared (FT-IR) spectra to confirm the presence of specific functional groups and to aid in peak assignment. mjcce.org.mk

Furthermore, computational models can investigate dynamic processes and chemical reactivity. For phenolic compounds, DFT can be used to study the potential for tautomerism, for example, by calculating the relative energies of the enol (phenolic) form versus a potential keto tautomer. tandfonline.commjcce.org.mk Potential Energy Surface (PES) scans can be performed to model the energy profile of processes like intramolecular proton transfer or to provide theoretical backing for the fragmentation pathways observed in mass spectrometry. mjcce.org.mk

Time-dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra (UV-Vis), with results that often show good agreement with experimental measurements performed in various solvents. acs.orgresearchgate.net This combined experimental and computational approach allows for a comprehensive and robust characterization of the molecule's structural and electronic properties.

Table 3: Application of Computational Models in Spectroscopic Analysis

Computational MethodApplicationRelevance to this compound
Density Functional Theory (DFT)Molecular Geometry OptimizationPredicts the most stable 3D structure. tandfonline.com
DFT/Frequency AnalysisVibrational Spectra (IR) SimulationCorrelates calculated frequencies with experimental IR peaks. mjcce.org.mk
Time-Dependent DFT (TD-DFT)Electronic Spectra (UV-Vis) SimulationPredicts electronic transitions and compares with measured spectra. researchgate.net
Potential Energy Surface (PES) ScanModeling Reaction PathwaysInvestigates mechanisms of tautomerism and fragmentation. mjcce.org.mk

Computational and Theoretical Studies of 2 Ethoxy 5 Methylphenol

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. These methods optimize the molecular geometry by finding the lowest energy conformation on the potential energy surface.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For phenolic compounds, the B3LYP functional has been widely used and has demonstrated reliability in predicting molecular structures and properties. researchgate.networldscientific.comrsc.org A commonly employed basis set for such calculations is the Pople-style 6-311++G(d,p), which provides a good balance between computational cost and accuracy by including diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. rsc.orgtandfonline.comnih.gov In studies of similar molecules like 3-tert-butyl-4-methoxyphenol and various cresol (B1669610) isomers, this combination has been effective in yielding results that align well with experimental data where available. rsc.orgnih.gov For more precise calculations, especially concerning weak intermolecular interactions, dispersion-corrected functionals like wB97X-D might be employed with larger basis sets such as aug-cc-pVTZ. chemicalpapers.com

Table 1: Commonly Used Functionals and Basis Sets in Computational Studies of Phenolic Compounds

FunctionalBasis SetTypical Application
B3LYP6-311++G(d,p)Geometry optimization, vibrational frequencies, electronic properties. researchgate.netrsc.orgtandfonline.comnih.gov
CAM-B3LYP6-311G+dppKa determination, excited state calculations. mdpi.com
wB97X-Daug-cc-pVTZAnalysis of weak intermolecular interactions. chemicalpapers.com
LSDA6-311++G(d,p)Comparative structural and electronic analysis. nih.gov

Molecular geometry optimization can be performed in the gas phase, which represents the molecule in isolation, or in a solution phase, which accounts for the effects of a solvent. mdpi.com Gas-phase calculations are fundamental for understanding the intrinsic properties of the molecule. chemrxiv.org However, to simulate conditions closer to a real-world chemical environment, solution-phase optimizations are crucial. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two widely accepted methods for incorporating solvent effects. mdpi.com For instance, a study on substituted phenols for pKa determination successfully used the SMD model with the CAM-B3LYP functional, performing calculations with explicit water molecules to achieve high accuracy. mdpi.com For 2-ethoxy-5-methylphenol, optimizations in both the gas phase and in relevant solvents like water or ethanol (B145695) would be necessary for a complete understanding of its conformational preferences and properties.

Basis Set Selection and Functional Evaluation

Analysis of Electronic Structure and Reactivity

Following geometry optimization, a variety of analyses can be conducted to probe the electronic characteristics and predict the chemical reactivity of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. tandfonline.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. tandfonline.comajchem-a.com

For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. jcsp.org.pk The LUMO, conversely, is often distributed over the aromatic ring. jcsp.org.pk In this compound, the presence of electron-donating groups (ethoxy and methyl) would be expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted phenol (B47542). The HOMO-LUMO gap can be calculated using the energies obtained from DFT calculations.

Table 2: Representative HOMO-LUMO Data for a Substituted Phenol (3-tert-butyl-4-methoxyphenol)

ParameterEnergy (eV)
HOMO Energy-5.67 (Calculated with B3LYP/6-311++G(d,p))
LUMO Energy-0.79 (Calculated with B3LYP/6-311++G(d,p))
HOMO-LUMO Gap (ΔE)4.88 (Calculated with B3LYP/6-311++G(d,p))

Data is illustrative and based on findings for 3-tert-butyl-4-methoxyphenol. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. worldscientific.comchemicalpapers.com For phenolic compounds, significant interactions often involve the lone pair electrons on the oxygen atoms and the π* anti-bonding orbitals of the aromatic ring.

In this compound, NBO analysis would likely reveal strong hyperconjugative interactions between the oxygen lone pairs of both the hydroxyl and ethoxy groups and the π* orbitals of the benzene (B151609) ring. This delocalization of electron density contributes to the stability of the molecule and influences its reactivity. The analysis also provides information on the charge distribution on each atom, further elucidating the molecule's electronic landscape. chemicalpapers.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites of chemical reactivity. nih.gov The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For a substituted phenol like this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, confirming it as a primary site for electrophilic attack and hydrogen bonding. nih.govnih.gov The aromatic ring would exhibit varying potentials due to the influence of the substituents. The electron-donating ethoxy and methyl groups would increase the negative potential on the ring, particularly at the ortho and para positions relative to the hydroxyl group, making these sites also favorable for electrophilic substitution reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Conformational Analysis and Tautomerism Studies

Computational chemistry provides powerful tools to investigate the structural and energetic properties of molecules like this compound. These methods allow for the exploration of its conformational landscape and the dynamics of tautomeric transformations.

The flexibility of the ethoxy group in this compound gives rise to various conformers. Potential energy surface (PES) scans are computational methods used to explore these different spatial arrangements and their relative energies. researchgate.netresearchgate.net By systematically rotating specific dihedral angles, such as the C-C-O-C angle of the ethoxy group, a map of the conformational energy landscape can be generated. researchgate.netq-chem.com This process, often referred to as a "relaxed" scan, involves optimizing the geometry at each incremental step to find the lowest energy structure for that specific dihedral angle. q-chem.comq-chem.com

These scans help identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.netresearchgate.netuni-muenchen.de For similar phenolic compounds, studies have performed PES scans to understand the relationship between molecular conformation and physical properties. nih.gov The results of such scans are typically visualized as a plot of energy versus the scanned coordinate, revealing the energetically favorable conformations. uni-muenchen.de For instance, in related Schiff base molecules, PES scans have been crucial in determining torsional barriers and understanding isomerism. nih.gov The identification of the global minimum on the potential energy surface corresponds to the most stable conformation of the molecule under the given computational conditions. chemrxiv.org

This compound can theoretically exist in two tautomeric forms: the enol form (the phenol) and a keto form. Tautomerism involves the migration of a proton and the simultaneous shift of a double bond. In this case, the hydrogen atom from the hydroxyl group (-OH) could migrate to a carbon atom on the benzene ring, creating a ketone.

Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in evaluating the relative stabilities of these tautomers and the energy barrier for the interconversion. acs.orgmjcce.org.mk For a wide range of similar phenolic compounds and Schiff bases, calculations consistently show that the enol form is significantly more stable than the keto form. acs.orgtandfonline.comresearchgate.netresearchgate.net This stability is largely due to the preservation of the aromaticity of the benzene ring in the enol tautomer.

The energy barrier for the enol-keto tautomerization can be calculated by identifying the transition state structure on the potential energy surface. nih.govmjcce.org.mk Relaxed PES scans are performed by incrementally changing the O-H bond distance to model the proton transfer path from the enol to the keto form. mjcce.org.mk The peak of the resulting energy profile represents the transition state, and the energy difference between the stable enol form and this transition state is the activation energy for tautomerization. For example, in a study on a related bromo-ethoxy-phenol Schiff base, the enol-keto tautomerism barrier was calculated to be 1.92 kcal/mol. nih.gov These computational investigations provide a quantitative understanding of the tautomeric equilibrium, which overwhelmingly favors the enol form for this compound. acs.orgmjcce.org.mk

Chemical Reactivity and Derivatization of 2 Ethoxy 5 Methylphenol

Electrophilic Aromatic Substitution Reactions

Phenols are highly susceptible to electrophilic aromatic substitution because the hydroxyl group strongly activates the ring, stabilizing the intermediate carbocation (arenium ion). byjus.com For 2-Ethoxy-5-methylphenol, the positions open for substitution are C4 and C6, which are ortho and para to the hydroxyl group, respectively. The directing effects of the substituents are summarized below.

SubstituentPositionActivating/DeactivatingDirecting Effect
Hydroxyl (-OH)C1Strongly ActivatingOrtho, Para (to C2, C6, C4)
Ethoxy (-OCH2CH3)C2Strongly ActivatingOrtho, Para (to C1, C3, C6)
Methyl (-CH3)C5Weakly ActivatingOrtho, Para (to C4, C6)

Given the steric hindrance from the adjacent ethoxy group at the C2 position, and the combined activating influence pointing towards the C4 and C6 positions, electrophilic substitution is predicted to occur preferentially at these sites.

The halogenation of phenols is typically rapid and can proceed even without a Lewis acid catalyst due to the highly activated nature of the aromatic ring. byjus.com When treated with bromine in a non-polar solvent like chloroform (B151607) at low temperatures, phenols tend to form monobrominated products. byjus.com For this compound, this would likely yield a mixture of 4-bromo- and 6-bromo-2-ethoxy-5-methylphenol.

In the presence of a more polar solvent like bromine water, exhaustive halogenation occurs, leading to the formation of a white precipitate of 2,4,6-tribromophenol (B41969) for phenol (B47542) itself. byjus.com By analogy, this compound would be expected to yield 4,6-dibromo-2-ethoxy-5-methylphenol, as the C2 position is already substituted.

Selective chlorination can be achieved using specific catalytic systems. For instance, reacting a phenolic compound with gaseous chlorine in a molten state in the presence of a primary, secondary, or tertiary amine catalyst can favor chlorination at the position ortho to the hydroxyl group. google.com

Table 1: Predicted Halogenation Products of this compound

Reagent(s)ConditionsPredicted Major Product(s)
Br2 in CHCl3Low temperature4-Bromo-2-ethoxy-5-methylphenol, 6-Bromo-2-ethoxy-5-methylphenol
Bromine waterRoom temperature4,6-Dibromo-2-ethoxy-5-methylphenol
Cl2 (gas), Amine catalystMolten6-Chloro-2-ethoxy-5-methylphenol

The nitration of phenols is sensitive to reaction conditions. Treatment with dilute nitric acid at low temperatures (around 298 K) typically yields a mixture of ortho- and para-nitrophenols. byjus.com For this compound, this would result in the formation of 4-nitro- and 6-nitro-2-ethoxy-5-methylphenol.

Using concentrated nitric acid, especially in the presence of concentrated sulfuric acid, leads to more extensive nitration. byjus.comgoogle.com Phenol itself is converted to 2,4,6-trinitrophenol (picric acid) under these conditions. byjus.com Applying this to this compound would be expected to produce 4,6-dinitro-2-ethoxy-5-methylphenol. The nitration of the closely related 5-methylphenol (m-cresol) with mixed acid introduces nitro groups at the 2- and 4-positions relative to the hydroxyl group. Catalytic methods, such as using metal salt-impregnated montmorillonite (B579905) KSF clay, have also been developed for the nitration of phenolic compounds like 2-ethoxyphenol. arkat-usa.org

Table 2: Predicted Nitration Products of this compound

Reagent(s)ConditionsPredicted Major Product(s)
Dilute HNO3Low temperature (298 K)4-Nitro-2-ethoxy-5-methylphenol, 6-Nitro-2-ethoxy-5-methylphenol
Concentrated HNO3 / H2SO40–10 °C4,6-Dinitro-2-ethoxy-5-methylphenol

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl3). masterorganicchemistry.com The reaction proceeds via an electrophilic aromatic substitution mechanism where the aromatic ring attacks a carbocation electrophile. libretexts.org A major limitation is the potential for polyalkylation, as the newly added alkyl group further activates the ring. libretexts.org For this compound, alkylation would be expected to occur at the C4 and C6 positions.

Friedel-Crafts Acylation: This related reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.com A key advantage of acylation is that the resulting acyl group is deactivating, which prevents further substitution reactions on the same ring. libretexts.org The initial products of acylating this compound would be 4-acyl- and 6-acyl-2-ethoxy-5-methylphenol. The carbonyl of the introduced acyl group can subsequently be reduced to an alkyl group if desired.

Table 3: General Conditions for Friedel-Crafts Reactions on this compound

ReactionReagent(s)CatalystPredicted Product Position(s)
AlkylationAlkyl Halide (R-X)AlCl3, FeCl3C4 and C6
AcylationAcyl Halide (RCOCl)AlCl3C4 and C6

Nitration Reactions

Oxidation and Reduction Pathways

Phenols can undergo oxidative coupling to form more complex structures. These reactions can result in C-C or C-O bond formation, leading to products like biphenols or polyphenylene oxides. google.com Such processes are often catalyzed by metal complexes, particularly those involving cobalt, manganese, or iron. google.comnih.gov

For example, 2,6-disubstituted phenols are preferred reactants for oxidative coupling to form diphenoquinones. google.com A study on the oxidative amination of phenols using an iron catalyst involved 2-methoxy-5-methylphenol (B1664560), a close analog of this compound. This reaction proceeded with para-selectivity, affording a benzoquinone anil product. nih.gov Similarly, the aerobic oxidation of 2-amino-5-methylphenol, catalyzed by cobalt complexes, has been shown to produce phenoxazinone structures. rsc.org These examples suggest that this compound is a viable substrate for similar oxidative C-N and C-C coupling reactions, likely proceeding via a phenoxyl radical intermediate.

The selective reduction of functional groups in derivatives of this compound, or of the parent molecule itself, can be achieved using various reagents.

Reduction of the Aromatic Ring: While challenging, the aromatic ring of phenols can be reduced under specific conditions. For the related 4-Ethoxy-2-methylphenol, reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be used to create more saturated phenolic derivatives. Catalytic hydrogenation using catalysts like Rh/Pt oxide (Nishimura catalyst) can also be employed, though this often reduces the aromatic ring as well as other functional groups. researchgate.net

Reduction of Substituted Groups: Functional groups introduced via electrophilic substitution can often be selectively reduced.

A nitro group (from nitration) can be readily reduced to an amino group using reagents like H2/Pd, Sn/HCl, or Fe/HCl. This is a key step in the synthesis of aminophenols.

A carbonyl group (from acylation) can be reduced to a methylene (B1212753) group (-CH2-) via methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H2NNH2, KOH) reduction, providing a route to alkylated phenols that avoids the polyalkylation issues of direct Friedel-Crafts alkylation.

Carboxylic acid groups can be reduced to methyl groups. For instance, some o-hydroxybenzoic acids have been successfully reduced to the corresponding o-methylphenols. researchgate.net

Oxidative Coupling Reactions

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is the most reactive site on the this compound molecule, directing its participation in a variety of important chemical transformations.

The hydroxyl group of this compound can be readily converted into ether or ester functionalities. These reactions are fundamental for creating a diverse range of derivatives.

Etherification: This process involves the conversion of the phenolic hydroxyl group into an ether linkage (R-O-R'). A common method for synthesizing ethers from phenols is the Williamson ether synthesis. This involves deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. For instance, the synthesis of this compound itself can be achieved through the alkylation of 4-methylcatechol (B155104) with an ethylating agent like diethyl sulfate (B86663) or an ethyl halide in the presence of a base. googleapis.com In this reaction, a mixture of 2-ethoxy-4-methylphenol (B1359942) and this compound is typically obtained. googleapis.com

Esterification: Phenols react with carboxylic acids, acid chlorides, and acid anhydrides to form esters. utkaluniversity.ac.in This reaction, often carried out in the presence of an acid or base catalyst, replaces the hydrogen of the phenolic hydroxyl group with an acyl group (R-C=O). The direct esterification with a carboxylic acid is an equilibrium process that can be driven forward by removing the water formed. A more efficient method involves using more reactive acylating agents like acid chlorides or anhydrides. These reactions are typically faster and irreversible. The resulting esters of this compound are often explored for applications in fragrances and as intermediates in organic synthesis.

ReactionReagentsProduct TypeGeneral Conditions
Etherification Alkyl halide (e.g., C₂H₅Br), Base (e.g., NaOH)Aryl-alkyl etherWilliamson Ether Synthesis
Esterification Carboxylic Acid (RCOOH), Acid CatalystPhenyl EsterFischer-Speier Esterification
Esterification Acid Chloride (RCOCl), Base (e.g., Pyridine)Phenyl EsterSchotten-Baumann conditions
Esterification Acid Anhydride ((RCO)₂O), CatalystPhenyl EsterAcid or Base Catalysis

Like other phenols, this compound is weakly acidic and reacts with strong bases, such as sodium hydroxide (B78521) (NaOH), to form the corresponding sodium 2-ethoxy-5-methylphenoxide. utkaluniversity.ac.in This deprotonation is a crucial step that significantly enhances the nucleophilicity of the aromatic ring.

The formation of the phenoxide ion is represented by the following equilibrium: C₂H₅O(CH₃)C₆H₃OH + NaOH ⇌ C₂H₅O(CH₃)C₆H₃O⁻Na⁺ + H₂O

The resulting phenoxide is a key intermediate in several important reactions. The negative charge on the oxygen atom is delocalized into the benzene (B151609) ring, particularly at the ortho and para positions relative to the oxygen. This increased electron density makes the ring highly activated towards electrophilic aromatic substitution. For example, the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide using carbon dioxide under pressure, would be a viable method to introduce a carboxylic acid group onto the aromatic ring of this compound. utkaluniversity.ac.in The phenoxide's enhanced reactivity is also exploited in etherification reactions as mentioned previously. google.com

Etherification and Esterification

Reactions Involving the Ethoxy and Methyl Substituents

While the phenolic hydroxyl group is the primary center of reactivity, the ethoxy and methyl groups can also be targeted for specific chemical modifications.

The ether linkage of the ethoxy group is generally stable but can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydriodic acid (HI). libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. In the case of an aryl alkyl ether like this compound, the cleavage occurs at the ethyl-oxygen bond because the carbon-oxygen bond involving the aromatic ring has partial double bond character and the sp² hybridized carbon is resistant to Sₙ2 attack. libretexts.org

The reaction proceeds as follows: C₂H₅O(CH₃)C₆H₃OH + HBr → HO(CH₃)C₆H₃OH + CH₃CH₂Br

This selective cleavage yields 5-methylcatechol (also known as 3,4-dihydroxytoluene) and ethyl bromide. This transformation provides a synthetic route to catechol derivatives from more readily available phenol precursors. Studies on the cleavage of similar methoxy-aryl ether bonds in lignin (B12514952) model compounds using systems like acidic concentrated lithium bromide (ACLB) further demonstrate the feasibility of this type of dealkylation. rsc.org

The methyl group attached to the aromatic ring is generally less reactive than the hydroxyl group, but its C-H bonds can be functionalized, particularly given its "benzylic-like" position.

Oxidation: The methyl group can be oxidized to introduce other functional groups. For example, analogous reactions on similar phenolic compounds, such as the aerobic oxidation of 2-methoxy-4-methylphenol (B1669609) to vanillin (B372448), show that a methyl group on a phenol ring can be converted into an aldehyde group (-CHO) using specific catalysts like cobalt salts in an alkaline solution. acs.org This suggests that this compound could potentially be oxidized to 2-ethoxy-5-formylphenol under similar conditions.

Halogenation: Free-radical halogenation, typically initiated by UV light, can introduce a halogen atom onto the methyl group. This would produce a halomethyl derivative, which is a versatile intermediate for further synthesis.

Advanced C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C(sp³)–H bonds. nih.gov Catalytic systems, often involving transition metals, can enable the introduction of various groups onto the methyl substituent, providing pathways to more complex molecules without requiring pre-functionalization. rsc.org For instance, a derivative, 2-(2-Ethoxy-5-methylphenyl)ethanol, has been synthesized, indicating that the methyl group can be elaborated into a longer carbon chain. bldpharm.com

Selective Cleavage of Ethoxy Group

Synthesis of Advanced Derivatives for Specific Research Applications

By combining the reactions described above, a wide array of advanced derivatives of this compound can be synthesized for specific research purposes, including materials science and medicinal chemistry.

Schiff Base Derivatives: A common strategy for creating biologically active molecules and ligands for coordination chemistry involves the synthesis of Schiff bases. bohrium.com This would typically require a preliminary formylation or acylation of the this compound ring (e.g., via a Reimer-Tiemann or Vilsmeier-Haack reaction) to introduce an aldehyde or ketone function. The resulting carbonyl compound can then be condensed with a primary amine to form a Schiff base derivative (an imine). The electronic properties of these derivatives can be fine-tuned by varying the substituents on the amine. For example, condensation of a hypothetical 2-ethoxy-5-methyl-4-hydroxybenzaldehyde with various anilines could produce a library of Schiff base ligands. researchgate.net

Derivatives for Fragrance and Flavor Applications: this compound and its derivatives are mentioned in patents for fragrance compositions. google.com A specific derivative, 2-ethoxy-5-(1-propenyl)-phenol, is noted, which could be synthesized from an appropriately functionalized precursor, highlighting its utility in creating compounds with desirable organoleptic properties. google.comgoogle.com

The table below outlines examples of potential advanced derivatives and the synthetic strategies that could be employed for their preparation.

Derivative ClassSynthetic StrategyPotential Application
Carboxylated Derivatives Kolbe-Schmitt reaction on the phenoxidePharmaceutical intermediates
Formylated Derivatives Reimer-Tiemann or Vilsmeier-Haack reactionPrecursors for Schiff bases, aldehydes
Schiff Bases Condensation of formylated derivative with aminesCoordination chemistry, biological screening
Propenyl Derivatives Isomerization of an allyl ether derivative (Claisen rearrangement followed by isomerization) or Wittig-type reaction on a formyl derivativeFragrance and flavor compounds google.com
Catechol Derivatives Selective cleavage of the ethoxy groupAntioxidants, polymerization inhibitors

Design and Synthesis of Schiff Base Derivatives of Ethoxyphenols

The synthesis of Schiff bases from ethoxyphenol precursors is a prominent area of research, primarily utilizing the condensation reaction between an aldehyde group and a primary amine. For ethoxyphenols, this typically involves derivatives like 3-ethoxysalicylaldehyde (B1293910) (2-ethoxy-6-formylphenol), which readily reacts with various amines to form imine (-CH=N-) linkages.

The general synthetic route involves the condensation of 3-ethoxysalicylaldehyde with a primary amine in a 1:1 molar ratio, often under reflux in an ethanol (B145695) solvent. rasayanjournal.co.inresearchgate.net This reaction leads to the formation of a Schiff base where the hydroxyl group is positioned ortho to the newly formed azomethine group, a structural feature crucial for its role as a ligand. nih.gov The synthesis is confirmed through various spectroscopic methods, including FTIR, ¹H NMR, and ¹³C NMR. Key spectral evidence includes the appearance of a characteristic signal for the azomethine proton (HC=N) in the ¹H NMR spectrum, typically observed around 8.6-8.8 ppm, and the disappearance of the aldehyde proton signal. rasayanjournal.co.inresearchgate.net

A variety of Schiff base derivatives have been synthesized from ethoxyphenol precursors, demonstrating the versatility of this reaction.

Table 1: Examples of Synthesized Schiff Base Derivatives of Ethoxyphenols

Derivative Name Precursors Source(s)
2-((p-tolylimino)methyl)-6-ethoxyphenol 3-ethoxysalicylaldehyde and p-toluidine rasayanjournal.co.inresearchgate.net
2-ethoxy-6-[(E)-(phenylimino)methyl]phenol 3-ethoxy-2-hydroxybenzaldehyde and aniline
2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol 3-ethoxysalicylaldehyde and 3-nitroaniline researchgate.net
(E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP) 3-ethoxysalicylaldehyde and 3-(trifluoromethyl)aniline nih.gov
2-((3-(dimethylamino)propylimino)methyl)-6-ethoxyphenol 3-ethoxysalicylaldehyde and 3-(dimethylamino)propylamine rsc.org

These Schiff bases are not only stable organic compounds but also serve as versatile building blocks for more complex structures, including polymers and metal-organic frameworks. researchgate.netbohrium.com

Functionalization for Polymer and Material Science Research

The functionalization of ethoxyphenols and their derivatives is a key strategy for developing new polymers and advanced materials with tailored properties. Research has focused on leveraging these compounds as monomers for polymerization and as components in functional materials.

One significant approach is the oxidative polycondensation of ethoxyphenol-derived Schiff bases. For instance, the Schiff base 2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol (EHPIMP) has been synthesized and subsequently polymerized through an oxidative process to yield oligo(EHPIMP). bohrium.com The resulting oligomer was found to be thermally stable. bohrium.com Thin films prepared from this material exhibited optical band gap values that suggest potential for use in photovoltaic applications. bohrium.com

Another pathway involves the polymerization of functionalized phenol derivatives to create polymers with specific characteristics. The oxidative polymerization of 2-(ethoxycarbonyl)-6-methylphenol, a related monomer, yields poly[2-(ethoxycarbonyl)-6-methyl-1,4-phenylene oxide]. acs.org Subsequent hydrolysis of this polymer produces poly(2-carboxy-6-methyl-1,4-phenylene oxide). acs.org These acid-functionalized poly(phenylene oxide)s demonstrate high thermal stability and notable proton conductivity, making them of interest for applications such as membranes. acs.org

Furthermore, individual Schiff base molecules derived from ethoxyphenols are being explored for their unique material properties. The compound (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP) has been synthesized and studied for its nonlinear optical (NLO) properties, which are valuable in the development of advanced optical materials. nih.gov Similarly, other ethoxy-Schiff bases are noted for their potential use as photostabilizers.

Table 2: Ethoxyphenol Derivatives in Polymer and Material Science

Monomer/Derivative Polymer/Oligomer Polymerization/Functionalization Method Key Research Findings Source(s)
2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol (EHPIMP) oligo(EHPIMP) Oxidative Polycondensation Thermally stable; films have low optical band gaps suitable for photovoltaic applications. bohrium.com
2-(ethoxycarbonyl)-6-methylphenol Poly(2-carboxy-6-methyl-1,4-phenylene oxide) Oxidative Polymerization & Hydrolysis Resulting polymer shows high thermal stability and proton conductivity. acs.org
(E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP) N/A (Molecular Material) Schiff Base Synthesis Possesses nonlinear optical (NLO) properties. nih.gov

Derivatives in Coordination Chemistry Research and Ligand Design

Schiff bases derived from ethoxyphenols are highly effective ligands in coordination chemistry. mdpi.com The presence of the phenolic oxygen and the imine nitrogen atoms in an ortho configuration allows these molecules to act as bidentate ligands, chelating with various metal ions to form stable complexes. nih.gov

The synthesis of these metal complexes typically involves the reaction of the Schiff base ligand with a metal salt, such as a metal(II) chloride, in an ethanolic solution under reflux. rasayanjournal.co.inmdpi.com This method has been successfully used to synthesize a wide array of complexes with transition metals. The coordination of the metal to the ligand is confirmed by shifts in the IR and NMR spectra. For example, upon complexation, the phenolic C-O stretching frequency in the IR spectrum shifts, and the ¹H NMR signal for the phenolic -OH proton disappears, indicating deprotonation and bonding to the metal ion. rasayanjournal.co.in

Research has documented the synthesis and characterization of numerous metal complexes using ethoxyphenol Schiff base ligands. These studies often reveal specific coordination geometries. For instance, complexes of Mn(II), Co(II), and Cu(II) with 2-((p-tolylimino)methyl)-6-ethoxyphenol have been shown to adopt octahedral geometries, while the corresponding Zn(II) complex exhibits a square planar geometry. rasayanjournal.co.in

Table 3: Examples of Metal Complexes with Ethoxyphenol-Derived Schiff Base Ligands

Ligand Metal Ion(s) Reported Geometry/Stoichiometry Source(s)
2-((p-tolylimino)methyl)-6-ethoxyphenol Mn(II), Co(II), Cu(II), Zn(II) Octahedral (Mn, Co, Cu), Square Planar (Zn) rasayanjournal.co.inresearchgate.net
2-((E)-(benzo[d] Current time information in Bangalore, IN.dioxol-6-ylimino)methyl)-6-ethoxyphenol Zn(II), Cd(II), Ni(II), Cu(II), Fe(III) 1:1 (Metal:Ligand) nih.gov
2-((3-(dimethylamino)propylimino)methyl)-6-ethoxyphenol Co(III) Confirmed by single-crystal X-ray diffraction rsc.org

The study of these coordination compounds is crucial as they exhibit a range of interesting properties, including catalytic activity and potential biological applications, which stem from the interplay between the metal center and the electronic characteristics of the ethoxyphenol-derived ligand. researchgate.netrsc.org

Analytical Methodologies for 2 Ethoxy 5 Methylphenol in Complex Matrices

Chromatographic Separation Techniques

Gas Chromatography (GC) Applications (e.g., GC-FID, GC-ECD)

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile phenolic compounds. Due to its ether and phenol (B47542) functional groups, 2-ethoxy-5-methylphenol possesses sufficient volatility for GC analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID): For direct analysis, GC coupled with a Flame Ionization Detector (FID) is a robust and common approach. epa.govsettek.com Phenols can be analyzed in their underivatized form using GC-FID. epa.govsettek.com The separation is typically achieved on a capillary column, where compounds are separated based on their boiling points and interaction with the stationary phase. The FID detector provides a response proportional to the mass of carbon atoms, making it a reliable quantitative tool for organic analytes like this compound. settek.comgcms.cz While effective, direct analysis of phenols can sometimes be hampered by peak tailing due to the polar hydroxyl group interacting with the column.

Gas Chromatography-Electron Capture Detection (GC-ECD): To enhance sensitivity, especially for trace-level analysis, an Electron Capture Detector (ECD) can be employed. epa.govsettek.com However, since the native structure of this compound is not strongly electrophilic, it does not produce a significant response on an ECD. Therefore, a derivatization step is required to introduce electrophoric groups (halogen atoms) into the molecule. gcms.czsigmaaldrich.com A common derivatizing agent for phenols is α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr). epa.govepa.gov The reaction converts the phenolic hydroxyl group into a pentafluorobenzyl ether derivative, which is highly sensitive to the ECD. sigmaaldrich.com This approach significantly lowers the detection limits compared to GC-FID. settek.com

Table 1: Representative GC Parameters for Phenol Analysis

ParameterTypical ConditionReference
Column DB-5 or similar (e.g., OPTIMA 5 MS), 30 m x 0.25 mm ID, 0.25 µm film thickness settek.comhpst.cz
Carrier Gas Helium or Hydrogen epa.govchemcoplus.co.jp
Injector Type Split/Splitless chemcoplus.co.jp
Temperature Program Initial: 40-60°C, hold for 2-4 min; Ramp: 6-10°C/min to 240-320°C hpst.czepa.gov
Detector Flame Ionization (FID) or Electron Capture (ECD) after derivatization epa.govsettek.com

Liquid Chromatography (LC) Applications (e.g., HPLC-UV, LC-MS)

Liquid chromatography is a powerful alternative to GC, particularly for compounds that have lower volatility or are thermally sensitive. It is also well-suited for analyzing samples in aqueous matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC coupled with a UV-Vis detector is a standard method for the analysis of phenolic compounds. mdpi.comepa.gov The separation is typically performed using a reversed-phase column, such as a C18 column. mdpi.comresearchgate.net The mobile phase usually consists of a gradient mixture of acidified water (using phosphoric acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comglsciences.eu Phenolic compounds, including this compound, possess a chromophore (the benzene (B151609) ring) that absorbs UV light. A common detection wavelength for general phenol analysis is 280 nm, although the optimal wavelength may vary depending on the specific compound and the presence of other substituents. mdpi.com

Table 2: Representative HPLC-UV Conditions for Phenol Analysis

ParameterTypical ConditionReference
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) mdpi.com
Mobile Phase A: 0.1% Phosphoric Acid in Water; B: Acetonitrile (Gradient Elution) mdpi.com
Flow Rate 0.6 - 1.0 mL/min mdpi.comresearchgate.net
Column Temperature 20 - 40°C mdpi.comresearchgate.net
Detection UV at 280 nm mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For higher selectivity and structural confirmation, LC can be interfaced with a mass spectrometer. LC-MS is particularly useful for analyzing complex samples where UV detection may suffer from interferences. mdpi.com For phenolic compounds, electrospray ionization (ESI) is a common ion source, often operated in negative ion mode to deprotonate the acidic phenolic hydroxyl group, forming the [M-H]⁻ ion. ekb.egd-nb.info This approach allows for the selective detection of this compound based on its specific mass-to-charge ratio.

Hyphenated Chromatographic Techniques (e.g., GCxGC-MS)

For exceptionally complex matrices containing numerous isomers and structurally similar compounds, one-dimensional chromatography (GC or LC) may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers a significant enhancement in separation capacity. unito.it

In GCxGC, the effluent from a primary GC column is subjected to continuous, rapid sampling by a modulator, which then injects these fractions onto a second, shorter column with a different stationary phase (e.g., non-polar followed by polar). chemistry-matters.com This results in a two-dimensional separation where chemically similar compounds, such as different classes of phenols, group together in distinct regions of the contour plot. chemistry-matters.comchromatographytoday.com This structured chromatogram greatly facilitates the identification of compounds in complex mixtures like petroleum or environmental extracts. chemistry-matters.com The enhanced separation power of GCxGC is critical for resolving isomeric phenols that often co-elute in standard GC analysis, thereby enabling more accurate identification and quantification. chemistry-matters.comacs.org

Advanced Mass Spectrometric Detection Methods

Mass spectrometry provides definitive information regarding the mass and structure of analytes. Advanced MS techniques are indispensable for the unambiguous identification of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental formula of an unknown or suspected compound. bioanalysis-zone.com Unlike nominal mass spectrometers which measure mass to the nearest integer, HRMS instruments (like Time-of-Flight or Orbitrap analyzers) can measure the mass-to-charge ratio (m/z) with very high accuracy, typically to within 5 parts per million (ppm). gcms.czbioanalysis-zone.com

This accuracy allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₉H₁₂O₂. The theoretical monoisotopic mass can be calculated with high precision. An HRMS measurement that matches this theoretical mass provides strong evidence for the presence of a compound with this specific elemental composition. It is important to note, however, that HRMS alone cannot distinguish between structural isomers (e.g., this compound and 4-ethoxy-2-methylphenol), as they share the same elemental formula and thus the same exact mass. alevelchemistry.co.uk

Table 3: HRMS Data for this compound

ParameterValueReference
Molecular Formula C₉H₁₂O₂
Nominal Mass 152 Da
Theoretical Monoisotopic Mass 152.08373 Da[Calculated]
Typical Mass Accuracy < 5 ppm gcms.czbioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry, or MS/MS, is a definitive technique for confirming the chemical structure of a compound. nih.gov In an MS/MS experiment, an ion of a specific m/z (the precursor ion) corresponding to the molecule of interest is selected, isolated, and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then analyzed by a second mass analyzer.

The fragmentation pattern is characteristic of the molecule's structure. For this compound ([M-H]⁻ = 151.0764), fragmentation would be expected to involve the ethoxy group. Based on studies of similar compounds like ethylphenols, a characteristic fragmentation pathway is the neutral loss of ethylene (B1197577) (C₂H₄, 28 Da). acs.org Observing this specific loss would provide strong evidence for the presence of an ethoxy or ethyl group, helping to distinguish it from a dimethylated isomer, such as 2-methoxy-x,x-dimethylphenol, which would not exhibit this loss. This structural information is crucial for positive identification, especially when authentic reference standards are unavailable. nih.gov

Table 4: Proposed MS/MS Fragmentation for Structural Confirmation of this compound

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Structural Implication
152.08 [M+H]⁺Ethylene (C₂H₄)124.05Confirms presence of the ethoxy group
152.08 [M+H]⁺Methyl Radical (•CH₃)137.06Indicates presence of a methyl group

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Effective sample preparation is a critical first step to isolate this compound from interfering components within a sample matrix. The choice of extraction protocol depends on the nature of the sample (e.g., water, soil, biological fluid) and the target analyte's physicochemical properties.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of analytes from liquid samples. ukm.edu.my It offers advantages such as high recovery rates, reduced solvent consumption, and simplified sample handling compared to traditional liquid-liquid extraction. ukm.edu.my The process involves passing a liquid sample through a solid adsorbent material (the stationary phase) that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent.

For phenolic compounds like this compound, various SPE sorbents can be employed. The selection of the sorbent is critical for achieving optimal extraction efficiency. Common choices include polymeric sorbents and modified silica-based materials. For instance, a study on methylphenol extraction from river water utilized Supel Swift-HLB cartridges, demonstrating the effectiveness of specific sorbents for related compounds. ukm.edu.my The optimization of SPE parameters such as conditioning solvent, sample pH, contact time, washing solvent, and elution solvent is essential to ensure high recovery of the target analyte. ukm.edu.my

Table 1: Example SPE Method Parameters for Phenolic Compounds

ParameterCondition
Sorbent Hydrophilic-Lipophilic Balanced (HLB) Polymer
Conditioning Solvent Methanol
Sample pH Acidified to < 2
Washing Solvent Acetonitrile/Water mixture
Elution Solvent Acetone or Dichloromethane

This table presents a generalized set of conditions. Specific parameters should be optimized for this compound.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic and versatile method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.comzinsser-analytic.comscribd.com The principle of LLE relies on the partition coefficient of the analyte between the two solvents. scribd.com By selecting an appropriate organic solvent, this compound can be efficiently transferred from an aqueous sample into the organic phase, thereby concentrating it and removing water-soluble interferences.

The efficiency of LLE is influenced by several factors, including the choice of extraction solvent, the pH of the aqueous phase, the solvent-to-sample volume ratio, and the mixing intensity. For phenolic compounds, adjusting the pH of the aqueous sample is crucial. Acidifying the sample to a pH below the pKa of the phenol ensures that it remains in its neutral, more organosoluble form, thus maximizing its extraction into the organic solvent. Dichloromethane and hexane (B92381) are commonly used solvents for extracting semi-volatile organic compounds. labrulez.comdiva-portal.org

Derivatization for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For gas chromatography (GC) analysis, derivatization can increase the volatility and thermal stability of polar compounds like phenols. For both GC and liquid chromatography (LC), it can enhance detection sensitivity by introducing a functional group that responds strongly to a specific detector. mdpi-res.comresearchgate.net

For phenolic compounds, a common derivatization technique is silylation, where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. tcichemicals.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. mdpi-res.comtcichemicals.com Another approach is acylation. These modifications reduce the polarity of the phenol, leading to better peak shape and resolution in GC analysis. For LC-mass spectrometry (LC-MS), derivatization can improve ionization efficiency, leading to lower detection limits. researchgate.net

Method Validation and Quantification Strategies

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It involves a series of experiments to assess the method's performance characteristics, ensuring the reliability and accuracy of the analytical data.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. nih.govembrapa.br

Determining the LOD and LOQ is a critical part of method validation. These values are typically established by analyzing a series of low-concentration standards or spiked samples and are often calculated based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response. nih.gov For instance, in the analysis of various organic compounds, LODs and LOQs can range from the sub-µg/L to the mg/L level, depending on the analytical technique and the complexity of the matrix. jmchemsci.comunitedchem.com

Table 2: Illustrative LOD and LOQ Values for Analytical Methods

Analytical TechniqueAnalyte TypeTypical LODTypical LOQ
GC-MSVolatile Organic Compounds0.001 - 1 µg/L0.003 - 3 µg/L
LC-MS/MSPesticides0.01 - 5 ng/L0.03 - 15 ng/L
HPLC-UVPhenolic Compounds1 - 10 µg/L3 - 30 µg/L

These are representative values and actual limits for this compound would need to be experimentally determined.

Accuracy, Precision, and Robustness Assessment

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples at different concentration levels. embrapa.br Recovery is calculated as the percentage of the measured concentration relative to the spiked concentration. Acceptable recovery is often within the 70-120% range, though this can vary depending on the analyte concentration and sample matrix. researchgate.net

Precision describes the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of the results. oup.com Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). embrapa.br

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The robustness is evaluated by making small changes to parameters such as pH, temperature, mobile phase composition, or flow rate and observing the effect on the analytical results.

A comprehensive validation process ensures that the analytical method for this compound is reliable, accurate, and fit for the purpose of monitoring its presence in complex environmental and biological matrices.

Development of Novel Detection and Quantification Techniques

The analysis of substituted phenols like this compound in intricate samples such as industrial wastewater, air, or food products presents a significant challenge due to matrix interferences and the typically low concentrations of the analyte. Traditional methods often involve laborious liquid-liquid extraction followed by gas chromatography (GC) or high-performance liquid chromatography (HPLC). However, recent research has driven the development of more sophisticated and efficient techniques.

Advanced Sample Preparation and Extraction

The initial step of isolating the target analyte from its matrix is critical for accurate quantification. Novel techniques aim to improve recovery, enhance selectivity, and reduce solvent consumption.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that has been optimized for various phenolic compounds. researchgate.net A sorbent-coated fiber is exposed to the sample (either directly or in the headspace), where it adsorbs the analytes. The fiber is then transferred to a GC injector for thermal desorption and analysis. researchgate.net Research has focused on developing new fiber coatings to improve extraction efficiency for polar compounds like phenols. For instance, a study on various phenolic compounds in smoke samples from biomass combustion found that a 65-µm Carbowax-divinylbenzene fiber provided the highest response. nih.gov Optimizing parameters such as pH and salt concentration is crucial; for many phenols, adjusting the sample to a low pH significantly increases sensitivity. researchgate.netnih.govrsc.org To overcome chromatographic issues with underivatized phenols, in-situ derivatization during SPME can be performed, for example, by converting phenols to their more volatile acetate (B1210297) derivatives. researchgate.net Microwave-assisted headspace SPME (HS-SPME) has also been developed as a rapid method for analyzing phenol in complex matrices like cigarette pads, achieving a low detection limit of 0.5 ng/mL. rsc.org

Molecularly Imprinted Polymers (MIPs): MIPs are highly selective synthetic polymers engineered with recognition sites that are complementary in shape, size, and functionality to a target molecule. nih.gov This "molecular memory" allows for the highly selective extraction of a specific analyte or a class of structurally similar compounds from a complex sample, a process known as Molecularly Imprinted Solid-Phase Extraction (MISPE). nih.govtdx.cat MIPs have been successfully synthesized for the selective extraction of various phenolic compounds, such as 2,4,6-trichlorophenol (B30397) and 4-hydroxyphenylacetic acid, from environmental water and biological samples like urine. mdpi.com For example, a MIP developed for 2,4,6-trichlorophenol demonstrated high extraction efficiency from spiked river water (94%) and blood serum (88%). While a specific MIP for this compound is not documented, the technology is highly adaptable for its selective preconcentration.

Table 1: Performance of Novel Sample Preparation Techniques for Various Phenolic Compounds

TechniqueAnalyte(s)MatrixRecovery (%)Limit of Detection (LOD)Source
Microwave-Assisted HS-SPME-GC-MSPhenolCigarette Pad86.50.5 ng/mL rsc.org
HS-SPME-GC-MSGuaiacol, EugenolBiomass Smoke (Absorbent Sol.)>80 (sampling eff.)1.13 - 4.60 ng/mL nih.gov
MISPE-HPLC2,4,6-TrichlorophenolRiver Water94Not Reported
MISPE-HPLC4-Hydroxyphenylacetic acidHuman Urine>850.08 µg/mL mdpi.com
SPME-ATR-IRPhenolAqueous SolutionNot Reported&lt;200 µg/L rsc.org

Innovations in Chromatographic and Mass Spectrometric Analysis

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): For exceptionally complex matrices like petroleum products or environmental samples containing hundreds or thousands of compounds, conventional GC-MS may fail to separate all analytes. plos.orguvic.ca GCxGC utilizes two different columns in series to provide a much higher degree of separation. researchgate.net This technique, often paired with a high-speed Time-of-Flight Mass Spectrometer (TOFMS), is powerful for the comprehensive chemical profiling of volatile and semi-volatile compounds, including substituted phenols. plos.orggcms.cz It has been successfully used to identify 832 volatile organic compounds from a decaying carcass, including numerous phenolic molecules, and to resolve substituted phenols in diesel fuel. plos.orggcms.cz

High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, has become increasingly popular for analyzing phenolic compounds. mdpi.com These instruments provide highly accurate mass measurements, which allow for the determination of a compound's elemental composition and confident identification, even without a pure analytical standard. mdpi.comresearchgate.net A method using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with HRMS was developed for the simultaneous quantification of 27 plasticizers, including several alkylphenols, in seawater and freshwater. dphen1.com This approach offers excellent performance with stable recoveries (98.5–105.8%) and good reproducibility. dphen1.com

Advanced Derivatization Techniques: The analysis of polar phenols by GC can be challenging due to poor peak shape and potential adsorption in the system. mdpi.com Derivatization converts the polar hydroxyl group into a less polar, more volatile ether or ester group. While silylation is a common method, novel derivatization reagents and protocols continue to be developed. mdpi.comnih.gov For example, a sensitive method for alkylphenols was developed using extractive derivatization with pentafluoropyridine, achieving detection limits in the low ng/L range for water samples. capes.gov.brnih.gov

Emerging Sensor Technologies

Research is actively exploring the development of rapid, portable, and low-cost sensors for the in-situ detection of phenolic compounds, which would be a significant advantage for environmental monitoring.

Electrochemical Sensors: These sensors measure changes in electrical current or potential resulting from the oxidation of phenolic compounds at the surface of a modified electrode. irispublishers.com To enhance sensitivity and selectivity, electrodes are often modified with nanomaterials (like carbon nanotubes or metal oxides) or enzymes (like tyrosinase or laccase). irispublishers.commdpi.comnih.govelectrochemsci.org A sensor using a glassy carbon electrode modified with a TiO2/carbon nanotube nanocomposite was developed for phenol detection in oilfield wastewater, achieving a very low detection limit of 0.005 µM. electrochemsci.orgresearchgate.net These sensors are promising for creating portable devices for real-time analysis.

Table 2: Performance of Novel Electrochemical Sensors for Phenolic Compounds

Sensor Type (Modified Electrode)AnalyteLinear Range (µM)Limit of Detection (LOD) (µM)Source
TiO₂/CNTs/GCEPhenol0 - 2000.005 electrochemsci.org
Fe₃O₄ Nanoparticles/CPERutinNot Specified0.08 mdpi.com
Fe₃O₄ Nanoparticles/CPESinapic acidNot Specified0.22 mdpi.com
Fe₃O₄ Nanoparticles/CPESyringic acidNot Specified0.26 mdpi.com

Environmental Chemistry and Degradation Pathways of 2 Ethoxy 5 Methylphenol

Environmental Occurrence and Distribution Studies of Phenolic Compounds

Phenolic compounds are introduced into the environment from a multitude of natural and anthropogenic sources. mdpi.comresearchgate.net Natural sources include the decomposition of organic matter like wood, leaves, and animal wastes. mdpi.comresearchgate.netlsrca.on.ca However, significant environmental loads originate from industrial activities such as petroleum refining, chemical manufacturing, and the production of pharmaceuticals, plastics, and pesticides. iwaponline.com Pulp and paper mills and municipal sewage treatment facilities are also major contributors of phenols to surface waters. lsrca.on.ca

Once released, the distribution of phenolic compounds among water, soil, and sediment is dictated by their physicochemical properties and the characteristics of the environmental medium. iwaponline.com More hydrophilic phenols tend to remain dissolved in the aquatic phase, whereas more nonpolar and substituted compounds, like pentachlorophenol, are more likely to adsorb to soil and sediments. mdpi.com Due to their high solubility, sorption to sediment is generally not the primary distribution factor for many phenols in aquatic systems. lsrca.on.ca

Studies have documented the presence of various phenolic compounds in river water, suspended particulate matter (SPM), and sediments worldwide. For instance, a study of the Weihe River in China found total concentrations of 11 phenolic compounds ranging from 0.06 to 14.12 μg/L in water and 3.54 to 34.09 μg/g in sediment. iwaponline.com Another study in the Yamuna River, India, reported total phenolic concentrations in bank sediments between 2.09 and 5.25 mg kg⁻¹. cibtech.org Given its structure, 2-Ethoxy-5-methylphenol would be expected to partition between water and organic-rich solids, with its presence and concentration dependent on proximity to industrial or municipal discharge points.

Table 1: Environmental Distribution of Selected Phenolic Compounds in River Systems

Phenolic CompoundEnvironmental CompartmentConcentration RangeLocationSource Index
Total Phenols (11 types)Water0.06 - 14.12 µg/LWeihe River, China iwaponline.com
Total Phenols (11 types)Sediment3.54 - 34.09 µg/gWeihe River, China iwaponline.com
Total Phenols (11 types)Suspended Particulate Matter0.92 - 34,885 µg/gWeihe River, China iwaponline.com
Total Phenols (5 types)WaterUp to 101.68 ng/L (average for phenol)Yinma River Basin researchgate.net
Total Phenols (5 types)SedimentUp to 127.76 ng/g (average for phenol)Yinma River Basin researchgate.net
Total Phenols (11 types)River Bank Sediment2.09 - 5.25 mg/kgYamuna River, India cibtech.org

Biodegradation Mechanisms and Microbial Transformations

Biodegradation is a primary pathway for the natural attenuation of phenolic compounds in the environment. lsrca.on.ca A wide variety of aerobic and anaerobic microorganisms, particularly bacteria and fungi, can utilize phenols as a source of carbon and energy. nih.govjmb.or.kr In soil, phenols are typically subject to rapid decomposition by microbes under aerobic conditions. lsrca.on.ca

The biodegradation of alkylphenols like cresols and ethylphenols often begins with the oxidation of the methyl or ethyl group. jmb.or.kr For example, the aerobic degradation of p-cresol (B1678582) can be initiated by p-cresol methylhydroxylase, which oxidizes the methyl group. jmb.or.kr An alternative pathway involves monooxygenases that hydroxylate the aromatic ring to form 4-methylcatechol (B155104), which is then further degraded via ring cleavage. jmb.or.kr Similarly, the anaerobic degradation of p-ethylphenol by the bacterium Aromatoleum aromaticum strain EbN1 is thought to proceed via hydroxylation of the ethyl group to form 1-(4-hydroxyphenyl)-ethanol, followed by dehydrogenation. nih.gov

For alkoxyphenols, microbial degradation can proceed via O-dealkylation or hydroxylation of the aromatic ring. Studies on alkyl ether-degrading bacteria have shown that strains like Rhodococcus sp. can degrade phenetole (B1680304) (ethoxybenzene) through aromatic 2-monooxygenation, forming 2-ethoxyphenol. nih.gov Another pathway involves direct O-dealkylation to produce phenol (B47542). nih.gov A key mechanism for the degradation of certain branched alkylphenols and alkoxyphenols is ipso-hydroxylation, where a hydroxyl group is added to the carbon atom bearing the alkyl or alkoxy substituent, leading to the displacement of the side chain. snf.chethz.ch It is plausible that this compound degradation could proceed through a combination of these pathways: O-de-ethylation, oxidation of the methyl group, or hydroxylation of the aromatic ring, followed by ring cleavage.

Photodegradation Pathways and Products

Photodegradation, or photolysis, is a significant abiotic process for the transformation of phenolic compounds in sunlit surface waters and on soil surfaces. scialert.net This process can occur through two main mechanisms: direct and indirect photolysis. Direct photolysis involves the absorption of UV radiation by the phenol molecule itself, leading to its excitation and subsequent chemical transformation. scialert.net Indirect photolysis occurs when other substances in the water, known as photosensitizers (e.g., nitrite, natural organic matter), absorb light and produce highly reactive species like hydroxyl radicals (•OH) and singlet oxygen, which then attack the phenol molecule. rsc.orgmdpi.com

The photodegradation of phenol and its derivatives often leads to the formation of hydroxylated intermediates. researchgate.net For phenol itself, common products include hydroquinone, benzoquinone, and catechol. researchgate.netoatext.com These intermediates are typically more susceptible to further oxidation and can be mineralized to CO₂ and water. mdpi.com The rate of photodegradation is influenced by factors such as pH, with acidic conditions generally favoring faster degradation for phenol. scialert.net

For substituted phenols, the nature and position of the substituent groups play a crucial role in determining the degradation rate. capes.gov.br While specific studies on this compound are not available, its structure contains a light-absorbing aromatic ring, making it susceptible to photolytic degradation. scialert.net The presence of both an electron-donating ethoxy group and a methyl group would influence its reactivity towards photochemically generated oxidants. Nitrite-sensitized photolysis, common in wastewater effluents, could be a particularly relevant pathway, generating reactive nitrogen species alongside hydroxyl radicals that contribute to degradation. rsc.org

Chemical Oxidation and Hydrolysis Processes in Environmental Systems

Chemical oxidation is a major transformation pathway for phenolic compounds, particularly in engineered treatment systems but also in natural environments rich in chemical oxidants. Advanced Oxidation Processes (AOPs) are a class of methods that rely on the generation of highly potent hydroxyl radicals (•OH) to degrade recalcitrant organic pollutants like phenols. mdpi.comasianpubs.orgresearchgate.net

Common AOPs include:

Ozonation (O₃): Ozone can react directly with phenolic compounds or decompose to form •OH radicals, especially at higher pH. nih.govtandfonline.com

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by UV light is an effective way to generate •OH radicals for phenol degradation. mdpi.comasianpubs.org

Fenton and Photo-Fenton Processes (Fe²⁺/H₂O₂): The Fenton reaction, involving ferrous iron and H₂O₂, is one of the fastest methods for phenol oxidation, generating •OH radicals. asianpubs.orgnih.gov The process is enhanced by UV light in the photo-Fenton system. asianpubs.org

In natural systems, phenolic compounds can be oxidized by naturally occurring metal oxides, such as manganese oxides (e.g., δ-MnO₂). acs.org These reactions can be complex, especially in mixtures of different phenols, where competitive inhibition or radical-mediated indirect oxidation can occur. acs.org

Hydrolysis, the cleavage of chemical bonds by the addition of water, is another potential degradation pathway. While the aromatic ring of this compound is stable against hydrolysis, the ether bond of the ethoxy group could theoretically be cleaved. However, this reaction is generally slow for aryl ethers under typical environmental pH and temperature conditions and is often outcompeted by more rapid oxidation and biodegradation processes.

Table 2: Summary of Primary Degradation Pathways for Phenolic Analogues

Degradation TypeMechanism/ProcessKey Reactants/MediatorsCommon Intermediates/ProductsSource Index
BiodegradationAerobic/Anaerobic MetabolismMicroorganisms (e.g., Pseudomonas, Rhodococcus)Catechols, Hydroxylated side-chains, Ring-cleavage products nih.govjmb.or.krnih.gov
ipso-HydroxylationMicrobial enzymesQuinols, Hydroquinone, Alcohols snf.chethz.ch
PhotodegradationDirect PhotolysisUV SunlightExcited state molecules, radicals scialert.net
Indirect Photolysis•OH, ¹O₂, NO₂•Hydroquinone, Benzoquinone, Catechol, Nitrated phenols rsc.orgresearchgate.net
Chemical OxidationAdvanced Oxidation Processes (AOPs)O₃, H₂O₂, Fe²⁺, UV lightMineralization to CO₂ and H₂O mdpi.comasianpubs.orgnih.gov
Natural OxidationManganese Oxides (δ-MnO₂)Phenoxy radicals, Polymerized products acs.org

Fate and Transport Modeling of this compound Analogues

Mathematical models are essential tools for predicting the environmental fate, transport, and potential exposure risk of chemical pollutants. tidjma.tneolss.net While specific models for this compound are not established, models developed for phenols, cresols, and other organic contaminants provide a robust framework for understanding its likely behavior. researchgate.netresearchgate.net

Two primary types of models are used:

Multimedia Fate Models: These are often "box models" that divide the environment into interconnected compartments (air, water, soil, sediment). eolss.netopenrepository.com Using the chemical's properties and emission rates, these models predict the distribution and persistence of the substance at a regional or global scale. eolss.netresearchgate.net They account for processes like advection, deposition, volatilization, and degradation. eolss.net

Reactive Transport Models: These models provide a more detailed, spatially resolved simulation of contaminant movement, particularly in groundwater and rivers. researchgate.netuliege.be They couple physical transport processes (advection, dispersion) with biogeochemical reactions (sorption, biodegradation, mineral dissolution). researchgate.netwhiterose.ac.uk For example, reactive transport modeling of a phenol plume in a sandstone aquifer has been used to quantify the extent of natural attenuation and identify the key biodegradation processes controlling its fate. researchgate.netiahs.info Such models can simulate the competition between different electron acceptors (like oxygen and nitrate) during biodegradation and the resulting geochemical fingerprints. uliege.bewhiterose.ac.uk

To model a compound like this compound, one would need its key physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and estimated degradation rate constants. The model would then simulate its movement through a defined environmental system, such as a river basin or an aquifer, predicting its concentration over space and time. tidjma.tnresearchgate.net

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo toxicity data for this compound?

  • Methodology : Perform interspecies extrapolation using physiologically based pharmacokinetic (PBPK) modeling. Adjust for metabolic differences (e.g., hepatic clearance rates) and validate with microsomal assays (e.g., human liver microsomes) .

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